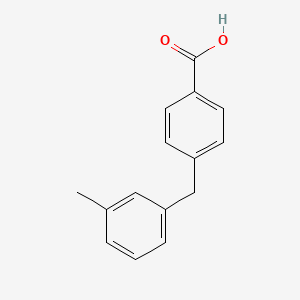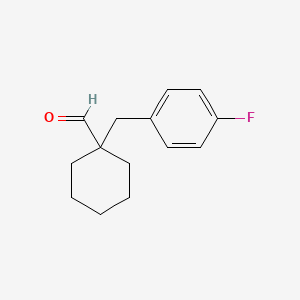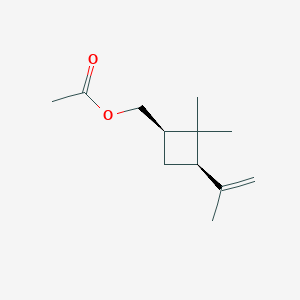
(+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its cyclobutane ring, which is substituted with dimethyl and isopropenyl groups, and an acetate ester functional group. Its molecular formula is C12H20O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate typically involves the esterification of the corresponding alcohol, (+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol, with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
(+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetate ester back to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Corresponding alcohol.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- cis-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-yl acetate
- Dihydrocarveol acetate
- Menthyl acetate
Uniqueness
(+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. Its specific stereochemistry also plays a crucial role in its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C12H20O2 |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
[(1R,3R)-2,2-dimethyl-3-prop-1-en-2-ylcyclobutyl]methyl acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-10(12(11,4)5)7-14-9(3)13/h10-11H,1,6-7H2,2-5H3/t10-,11+/m0/s1 |
Clave InChI |
XUCVWTVHEYSKFF-WDEREUQCSA-N |
SMILES isomérico |
CC(=C)[C@H]1C[C@H](C1(C)C)COC(=O)C |
SMILES canónico |
CC(=C)C1CC(C1(C)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


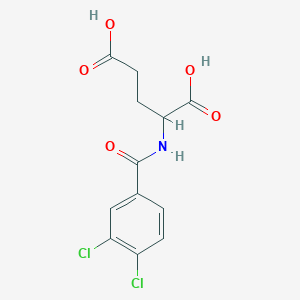
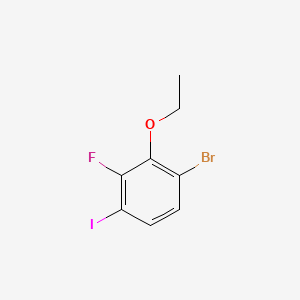
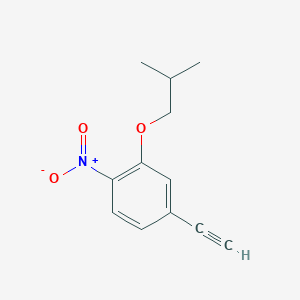
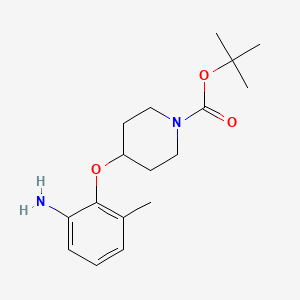
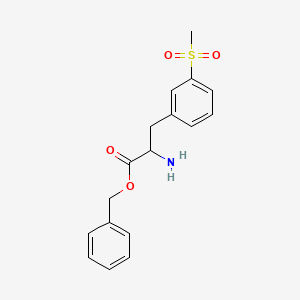
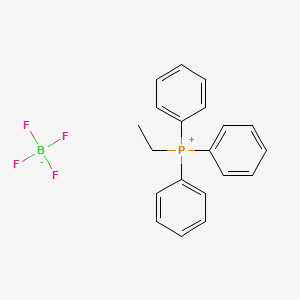
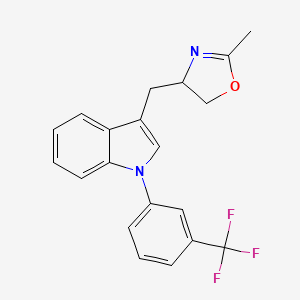
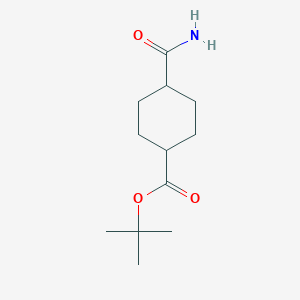
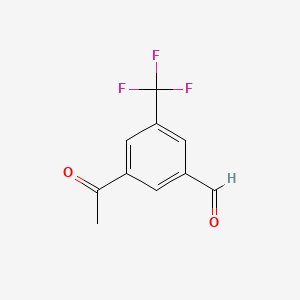
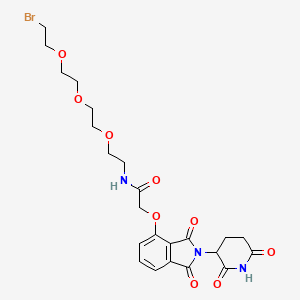
![4,4,5,5-tetramethyl-2-[(E)-1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]-1,3,2-dioxaborolane](/img/structure/B14767311.png)

